molecular formula C16H21NO B8433507 6-Heptyloxyquinoline

6-Heptyloxyquinoline

Cat. No. B8433507
M. Wt: 243.34 g/mol
InChI Key: YTAMUYJIGYNCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Heptyloxyquinoline is a useful research compound. Its molecular formula is C16H21NO and its molecular weight is 243.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Heptyloxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Heptyloxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Heptyloxyquinoline

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

6-heptoxyquinoline

InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-12-18-15-9-10-16-14(13-15)8-7-11-17-16/h7-11,13H,2-6,12H2,1H3

InChI Key

YTAMUYJIGYNCJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quinolin-6-ol (1, 2.00 g, 0.0138 mol), 1-heptanol (1.60 g, 0.0138 mol) and triphenylphosphine (4.34 g, 0.0165 mol) were placed in a flask, and dissolved in tetrahydrofuran (200 mL, 2 mol) at 23° C. A solution of diisopropyl azodicarboxylate (3.46 mL, 0.0165 mol) in THF (5 mL) was then added dropwise. The reaction mixture was then allowed to stir at 23° C. for 15 hours. Solvent was removed, and the residue was then purified via chromatography (SiO2, 120 g, 5% MeOH in DCM) to give 2.95 g product (88%). 1H NMR (CHLOROFORM-d) δ: 8.76 (dd, J=4.0, 1.5 Hz, 1H), 8.02 (dd, J=15.9, 8.7 Hz, 2H), 7.31-7.44 (m, 2H), 7.07 (d, J=2.8 Hz, 1H), 4.09 (t, J=6.5 Hz, 2H), 1.79-1.96 (m, 2H), 1.45-1.60 (m, 4H), 1.14-1.45 (m, 4H), 0.82-0.99 (m, 3H). MS (M+1): 244.20.
Name
Quinolin-6-ol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
3.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
88%

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